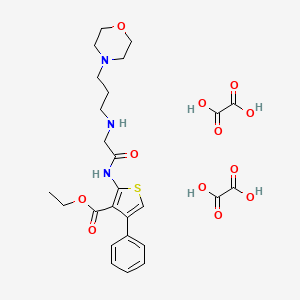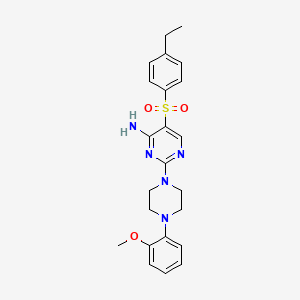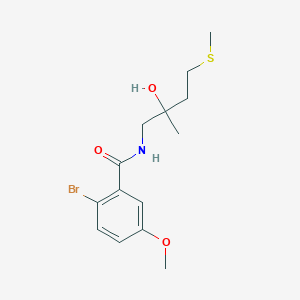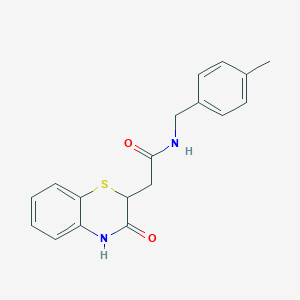![molecular formula C20H17ClF3N3O B2881455 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-4-phenyl-3-butenenitrile CAS No. 321432-67-1](/img/structure/B2881455.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-4-phenyl-3-butenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The pyridine ring provides a planar, aromatic center to the molecule. The trifluoromethyl group is a strong electron-withdrawing group, which would impact the electronic properties of the molecule .Scientific Research Applications
Chemical Synthesis and Derivative Formation
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-4-phenyl-3-butenenitrile serves as a precursor in the synthesis of various pyridine and fused pyridine derivatives, demonstrating its versatility in organic synthesis. Al-Issa (2012) detailed the synthesis of a series of pyridine carbonitriles, showcasing the compound's potential in forming complex structures like isoquinoline and pyrido[2,3-d]pyrimidine derivatives (Al-Issa, 2012).
Photophysical Properties
The compound has been explored for its photophysical properties, particularly in the development of luminescent materials. Song et al. (2016) investigated heteroleptic cationic Ir(III) complexes, revealing their dual-emission characteristics and mechanoluminescence, which could be harnessed for data security protection (Song et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
In the context of OLEDs, Baranoff et al. (2012) studied the acid-induced degradation of phosphorescent dopants, including derivatives similar to the compound , to improve device stability and efficiency, providing insights into the durability of OLED materials (Baranoff et al., 2012).
Fluorescent Materials
Hagimori et al. (2019) explored 2-morpholino pyridine compounds for their high emissivity in solution and solid states, indicating the potential application of such compounds in fluorescent materials and optical devices (Hagimori et al., 2019).
Catalysis
Bhattacharjee et al. (2017) synthesized copper(II) complexes using Schiff-base ligands derived from similar compounds, demonstrating their efficacy as catalysts in alcohol oxidation reactions. This highlights the compound's role in facilitating chemical transformations, particularly in the field of green chemistry (Bhattacharjee et al., 2017).
properties
IUPAC Name |
(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-4-phenylbut-3-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O/c21-17-12-16(20(22,23)24)13-26-18(17)19(14-25,27-8-10-28-11-9-27)7-6-15-4-2-1-3-5-15/h1-7,12-13H,8-11H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBERVMWYNWKPAH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C=CC2=CC=CC=C2)(C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(/C=C/C2=CC=CC=C2)(C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-4-phenyl-3-butenenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2881372.png)

![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881374.png)


![(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2881382.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881384.png)


![N-(4-bromophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2881388.png)
![2-[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2881390.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2881393.png)
![N-[2-(Furan-2-ylmethylamino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2881394.png)